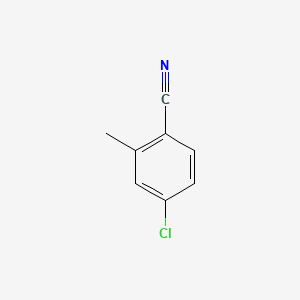

4-Chloro-2-methylbenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJFWXXFZTTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198767 | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-68-0 | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications

Executive Summary: 4-Chloro-2-methylbenzonitrile is a pivotal chemical intermediate, distinguished by its substituted aromatic structure containing both chloro and cyano functional groups. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, in-depth spectroscopic analysis, and key reactivity patterns. As a versatile building block, its strategic importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors is thoroughly examined, alongside essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 50712-68-0), also known as 5-chloro-2-cyanotoluene, is a crystalline solid that has emerged as a crucial structural motif in organic synthesis.[1][2] Its value lies in the orthogonal reactivity of its functional groups: the nitrile can be transformed into amines, amides, or carboxylic acids; the chloro group can participate in various cross-coupling reactions; and the aromatic ring itself is amenable to further substitution. This trifecta of reactive sites makes it a highly sought-after precursor for the construction of complex molecular architectures.[3][4]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1][5] For agrochemical development, it is integral to the synthesis of next-generation herbicides and pesticides, contributing to enhanced crop protection.[1] Furthermore, its unique properties are harnessed in material science for the production of specialty polymers with enhanced thermal and chemical resistance.[5] This guide provides the technical foundation necessary for scientists to leverage the full synthetic potential of this versatile molecule.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 50712-68-0 | [2][6] |

| Molecular Formula | C₈H₆ClN | [7] |

| Molecular Weight | 151.59 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid/powder | [1] |

| Melting Point | 57-61 °C | [2][6] |

| Boiling Point | 85-86 °C at 3 mmHg | [8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 5-Chloro-2-cyanotoluene | [1] |

| SMILES | Cc1cc(Cl)ccc1C#N | [6] |

| InChI Key | ZZAJFWXXFZTTLH-UHFFFAOYSA-N | [6] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,-3!"]; C_Me [label="C", pos="2.6,1.5!"]; H_Me1 [label="H", pos="2.3,2.5!"]; H_Me2 [label="H", pos="3.6,1.5!"]; H_Me3 [label="H", pos="2.9,0.8!"]; C_CN [label="C", pos="-2.6,1.5!"]; N_CN [label="N", pos="-3.9,2.25!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C4 -- Cl; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C2 -- C_CN; C_CN -- N_CN [style=triple]; // Aromatic protons (implicit) H3 [label="H", pos="-2.3,-1.25!"]; H5 [label="H", pos="2.3,-1.25!"]; H1 [label="H", pos="0, 2.5!"]; C3 -- H3; C5 -- H5; C1 -- H1;

}

Caption: Chemical structure of this compound.

Synthesis & Manufacturing Insights

The most reliable and scalable method for the preparation of this compound is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities.[9] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9] The precursor, 4-chloro-2-methylaniline, is commercially available, making this a practical and efficient route.[10]

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer cyanations and provides a self-validating workflow for laboratory-scale synthesis.[11]

Step 1: Diazotization of 4-Chloro-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Continue stirring the diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete reaction.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool this cyanide solution to 0-5 °C in an ice bath.

-

Crucial Step: Slowly add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred copper(I) cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the decomposition of the diazonium salt is complete.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, an off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Mechanistic Considerations & Process Optimization

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the extrusion of dinitrogen gas and the formation of an aryl radical. This radical then reacts with the copper-bound cyanide to yield the product and regenerate the Cu(I) catalyst.

-

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) during diazotization is critical for safety and yield.

-

Acidic Conditions: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted aniline.

-

Copper(I) Catalyst: Cu(I) is essential for the catalytic cycle. Its absence or oxidation to Cu(II) will significantly hinder or halt the reaction.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic & Analytical Profile

Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Definitive, assigned experimental NMR data from a peer-reviewed source for this compound was not available at the time of this writing. The following analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as 4-chlorobenzonitrile and 4-methylbenzonitrile.[12]

-

¹H NMR (Proton NMR): The spectrum is expected to show signals in two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.0-3.0 ppm).

-

The methyl group protons (-CH₃) should appear as a singlet around δ 2.4 ppm.

-

The three aromatic protons will form a more complex pattern. The proton ortho to the nitrile group is expected to be the most deshielded. A likely pattern would be a doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the chloro and nitrile groups, and a singlet-like or narrow doublet for the proton ortho to the chloro group.

-

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals.

-

The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range.

-

The methyl carbon (-CH₃) will be the most upfield signal, likely around δ 20-22 ppm.

-

The six aromatic carbons will appear between δ 110-145 ppm. The carbon bearing the nitrile group (C1) and the carbon bearing the chloro group (C4) will be quaternary and thus may have weaker signals. Their chemical shifts will be significantly influenced by the electronic effects of their respective substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2230 | C≡N stretch | Confirms the presence of the nitrile group. This is typically a sharp, strong absorption. |

| 3100-3000 | C-H stretch (aromatic) | Indicates the aromatic ring structure. |

| 3000-2850 | C-H stretch (aliphatic) | Corresponds to the methyl group. |

| 1600-1450 | C=C stretch (aromatic) | Multiple bands confirming the benzene ring. |

| ~1100 | C-Cl stretch | Confirms the presence of the chloro substituent. |

Data sourced from NIST Chemistry WebBook.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

| m/z Value | Interpretation | Significance |

| 151/153 | [M]⁺ and [M+2]⁺ | The molecular ion peak and its isotope peak in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. |

| 116 | [M - Cl]⁺ | Loss of the chlorine atom, a common fragmentation pathway. |

| 89 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Data sourced from NIST Mass Spectrometry Data Center.[7]

Chemical Reactivity & Applications in Synthesis

The synthetic utility of this compound stems from the selective transformations of its nitrile group.

Reactivity of the Nitrile Moiety

The polarized carbon-nitrogen triple bond makes the carbon atom electrophilic, rendering it susceptible to nucleophilic attack.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds through an intermediate amide to furnish 4-chloro-2-methylbenzoic acid . This transformation is valuable for introducing a carboxylic acid functionality.

-

Reduction: The nitrile group can be reduced to a primary amine, yielding (4-chloro-2-methylphenyl)methanamine . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, providing a route to benzylamines.

-

Grignard Reaction: Addition of a Grignard reagent (R-MgX) to the nitrile, followed by aqueous workup, yields a ketone (4-chloro-2-methylphenyl)(R)methanone. This is a key carbon-carbon bond-forming reaction.

Caption: Key chemical transformations of this compound.

Utility in Pharmaceutical & Agrochemical Synthesis

The true value of this compound is realized when these fundamental reactions are applied in multi-step syntheses. For instance, the amine derived from its reduction can be a building block for more complex heterocyclic structures common in active pharmaceutical ingredients (APIs). Similarly, the carboxylic acid from hydrolysis can be converted into esters or amides, expanding the molecular diversity accessible from this single intermediate.[3][4] Its role as a versatile building block streamlines complex chemical processes, ultimately reducing development time and costs.[3]

Safety, Handling, & Storage

As with any chemical reagent, proper safety protocols are essential.

-

Hazard Identification: this compound is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation. It is also known to cause skin and serious eye irritation.[7]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 97 50712-68-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. rsc.org [rsc.org]

- 7. This compound | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-methylbenzonitrile Proton Full Spectrum [wiredchemist.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 4-Chloro-2-methylbenzonitrile (CAS: 50712-68-0)

This compound, identified by the CAS number 50712-68-0, is a substituted aromatic nitrile that has emerged as a pivotal intermediate in various sectors of chemical synthesis.[1][2] Characterized by a benzene ring functionalized with a nitrile group, a chlorine atom, and a methyl group, its specific substitution pattern imparts a unique reactivity profile. This makes it a highly sought-after precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its stability and versatility allow for its effective incorporation into multi-step synthetic pathways, streamlining the development of novel compounds.[1][2][4] This guide provides an in-depth examination of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are well-documented, ensuring its reliable use in sensitive applications.[2]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 50712-68-0 | [1][5][6] |

| Molecular Formula | C₈H₆ClN | [1][7][8] |

| Molecular Weight | 151.59 - 151.6 g/mol | [1][5][7] |

| Appearance | Off-white to pale brown solid/powder | [1][9] |

| Melting Point | 55-61 °C | [1][5][10] |

| Boiling Point | 85-86 °C at 3 mmHg | [9] |

| Purity | ≥ 97% (GC) | [1][5] |

| Synonyms | 5-Chloro-2-cyanotoluene | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound is unequivocally confirmed by standard spectroscopic techniques. Researchers can access reference spectra from various databases.

-

Mass Spectrometry (MS): The NIST WebBook provides electron ionization mass spectrum data, which is crucial for confirming the molecular weight and fragmentation patterns of the compound.[11] The PubChem database also lists GC-MS data, noting top peaks at m/z 116 and 151.[8]

-

Infrared Spectroscopy (IR): IR spectra reveal the presence of key functional groups. Data is available from sources like PubChem, which hosts ATR-IR spectra useful for identifying the characteristic nitrile (C≡N) stretch and aromatic C-H and C-Cl vibrations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not detailed in the provided results, NMR is a standard method for confirming the substitution pattern of the aromatic ring. Databases like SpectraBase offer ¹H NMR chemical shift information for related compounds, which can serve as a reference.[12]

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of aryl nitriles from aryl amines via their diazonium salts is a classic and reliable transformation in organic chemistry, known as the Sandmeyer reaction.[13][14][15] This method is highly applicable for producing this compound from the corresponding aniline precursor, 4-chloro-2-methylaniline. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[14]

Conceptual Workflow

The synthesis involves two primary stages: the diazotization of the starting aniline and the subsequent copper(I) cyanide-catalyzed displacement of the diazonium group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

Materials:

-

4-chloro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize CuCN)

-

Ice

-

Deionized water

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-2-methylaniline and a solution of concentrated HCl in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide (if used). Warm the solution gently if needed to ensure dissolution, then cool it.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like toluene.

-

Wash the organic layer sequentially with dilute NaOH solution and water to remove any acidic impurities and residual salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield pure this compound.

-

Causality and Self-Validation: Maintaining a low temperature during diazotization is critical; diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yield. The use of a copper(I) catalyst is essential for the radical mechanism that facilitates the displacement of the excellent leaving group, N₂ gas.[14] Successful synthesis is validated by obtaining a solid with a melting point and spectroscopic data (IR, NMR) consistent with the target structure.[5][8]

Chemical Reactivity and Applications

This compound is a versatile building block because its functional groups can be selectively targeted for further transformations.[4]

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility is fundamental to its role in building complex molecules.

-

Aromatic Ring: The ring can undergo further electrophilic aromatic substitution, although the existing groups will direct the position of new substituents. More commonly, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Key Transformation: Synthesis of Bioactive Intermediates

A significant application is its use as a precursor for more complex intermediates. For example, it can be further functionalized to introduce an amino group, creating structures like 4-Amino-5-chloro-2-methyl-benzonitrile (CAS 6259-43-4), which may serve as a scaffold in medicinal chemistry.[16]

Caption: A potential reaction pathway from the title compound to an amino derivative.

Industrial and Research Applications

The utility of this compound is broad and well-established across several key industries.

-

Pharmaceutical Development: It is a crucial intermediate for creating Active Pharmaceutical Ingredients (APIs).[2] It has been specifically cited in the development of anti-inflammatory and analgesic drugs.[1][3] Its structure is a component of scaffolds used to synthesize targeted therapies.[4]

-

Agrochemical Synthesis: The compound is an essential building block in the formulation of modern agrochemicals, including effective herbicides and pesticides, contributing to enhanced crop protection.[1][2][3][9]

-

Material Science: It is employed in the production of specialty polymers and resins. The incorporation of this molecule can contribute to materials with enhanced thermal and chemical resistance.[1][2][3]

-

Organic Synthesis: In both academic and industrial research, it serves as a versatile starting material for constructing intricate molecular architectures.[2][3][4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative to ensure personnel safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification

The compound is classified with multiple GHS hazard warnings. Users must consult the full Safety Data Sheet (SDS) before handling.

| GHS Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [8] |

| H312 | Harmful in contact with skin | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H332 | Harmful if inhaled | [8] |

| H335 | May cause respiratory irritation | [8] |

Recommended Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[17][18] Eyewash stations and safety showers should be readily accessible.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][17][18] For weighing or generating dust, a NIOSH-approved N95 respirator is recommended.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe dust.[18] Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage temperature is between 0-8°C.[1] Keep away from strong oxidizing agents.[18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery, crop science, and materials research. Its well-defined properties, established synthetic routes, and versatile reactivity make it a reliable and valuable compound. By understanding its chemical nature and adhering to strict safety protocols, researchers and scientists can continue to leverage this building block to construct the complex molecules that drive scientific advancement.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 50712-68-0 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. chembk.com [chembk.com]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Sandmeyer_reaction [chemeurope.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Core Physical Properties of 4-Chloro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed examination of the fundamental physical and chemical properties of 4-Chloro-2-methylbenzonitrile. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, a comprehensive understanding of its characteristics is paramount for its effective and safe utilization in research and development.[1][2] This document is structured to provide not just data, but also context and practical insights for the laboratory professional.

Core Molecular and Physical Characteristics

This compound, with the CAS number 50712-68-0, is an aromatic nitrile distinguished by a chlorine atom and a methyl group attached to the benzonitrile framework.[1][3] This substitution pattern imparts specific reactivity and physical properties that are leveraged in multi-step organic syntheses.

A summary of its key physical properties is presented below for quick reference. These values are critical for designing experiments, performing safety assessments, and ensuring the quality of starting materials.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN | [1][3] |

| Molecular Weight | 151.59 g/mol | [3] |

| Appearance | Off-white to light yellow solid/crystalline powder | [1][4] |

| Melting Point | 55-61 °C | [1][5] |

| Boiling Point | 85-86 °C at 3 mmHg | [5][6] |

| Solubility | Low solubility in water. Soluble in polar organic solvents like Dimethyl sulfoxide (DMSO) and Acetonitrile. | [7][8] |

The melting point range is a key indicator of purity. A broad melting range may suggest the presence of impurities, necessitating purification before use in sensitive synthetic steps. Its low water solubility is typical for such aromatic compounds and dictates the choice of solvent systems for reactions and purification, favoring organic solvents.[7][8]

Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which is useful for structural confirmation.[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound. A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.

Illustrative Analytical Workflow for Purity Determination

The following diagram outlines a logical workflow for the comprehensive analysis of a new batch of this compound.

Caption: Analytical workflow for quality control of this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety and to maintain the integrity of the compound.

Hazard Profile:

-

Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3][7]

-

Irritation: It is known to cause skin and serious eye irritation.[3][7]

Personal Protective Equipment (PPE) and Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Avoid generating dust.

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[9][10]

-

Keep away from strong oxidizing agents.[9]

Synthetic Utility and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups.[1][2] It serves as a key intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and pesticides.[1][11] Its role also extends to material science, where it is used in the creation of specialty polymers.[1][11]

The synthetic value of this compound is illustrated by the various transformations it can undergo:

Caption: Key synthetic transformations of this compound.

Conclusion

This guide has provided a comprehensive overview of the essential physical properties, analytical considerations, safety protocols, and synthetic applications of this compound. A thorough understanding of these core aspects is fundamental for its effective and safe use in the demanding environments of pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Properties, Uses, Safety, Supplier in China [nj-finechem.com]

- 5. parchem.com [parchem.com]

- 6. This compound [myskinrecipes.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound , 97% , 50712-68-0 - CookeChem [cookechem.com]

- 11. escales | Virtual tour generated by Panotour [ub.edu]

A Technical Guide to the Molecular Structure and Applications of 4-Chloro-2-methylbenzonitrile

Abstract: 4-Chloro-2-methylbenzonitrile is a substituted aromatic nitrile that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its strategic placement of chloro, methyl, and nitrile functional groups on a benzene ring imparts a unique reactivity profile, making it a sought-after building block in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth analysis of its molecular structure, elucidated through modern spectroscopic techniques. It further explores the primary synthetic routes to this compound and discusses its chemical reactivity, with a particular focus on its application as a precursor in drug development. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development who require a comprehensive understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its structure. This compound is a solid, off-white powder at room temperature, a physical state that facilitates its handling and storage in laboratory and industrial settings.[1][2]

Chemical Identity

A clear and unambiguous identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 50712-68-0 | [1][2] |

| Molecular Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | |

| Synonyms | 5-Chloro-2-cyanotoluene | [1] |

| InChI Key | ZZAJFWXXFZTTLH-UHFFFAOYSA-N | |

| SMILES | Cc1cc(Cl)ccc1C#N |

Physicochemical Properties

The physical properties of the compound influence its behavior in reactions and purification processes.

| Property | Value | Source |

| Appearance | Off-white to pale brown solid/powder | [1][3] |

| Melting Point | 57-61 °C | |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at 0-8°C | [1] |

Structural Elucidation

The molecular architecture consists of a benzene ring substituted at positions 1, 2, and 4. A nitrile group (-C≡N) is located at C1, a methyl group (-CH₃) at C2, and a chlorine atom (-Cl) at C4. This ortho- and para-substitution pattern around the nitrile group is key to its reactivity.

Spectroscopic Characterization

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

A singlet for the methyl protons (-CH₃) would appear around δ 2.4-2.5 ppm.

-

The aromatic region (δ 7.0-8.0 ppm) would display signals for the three protons on the benzene ring. The proton at C5 (adjacent to the chlorine) and the proton at C3 (between the methyl and chloro groups) would likely appear as doublets, while the proton at C6 (adjacent to the nitrile) might appear as a singlet or a narrowly split doublet, depending on the coupling constants. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitrile and chlorine and the electron-donating effect of the methyl group.

-

-

¹³C NMR: The carbon NMR spectrum would be expected to show eight distinct signals:

-

One aliphatic carbon signal for the methyl group (~20 ppm).[4]

-

Six aromatic carbon signals. The carbons attached to the substituents (C1-CN, C2-CH₃, C4-Cl) would have characteristic chemical shifts. The carbon of the nitrile group (C≡N) would appear downfield, typically in the range of δ 117-120 ppm.[4]

-

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[5]

-

Aliphatic C-H Stretch: Signals from the methyl group appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).[6]

-

Aromatic C=C Stretch: Medium to weak bands are observed in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[5]

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 850-550 cm⁻¹, indicates the presence of the carbon-chlorine bond.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum shows a clear molecular ion peak at m/z 151.[7] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak (M+2) is expected at m/z 153, with an intensity of about one-third of the M⁺ peak.

-

Key Fragments: The fragmentation pattern is a unique signature of the molecule.

-

A prominent peak is observed at m/z 116 . This corresponds to the loss of a chlorine radical (M - 35), a common fragmentation pathway for chlorinated aromatic compounds.[7][8]

-

Another significant peak appears at m/z 89 , which can be attributed to the subsequent loss of a hydrogen cyanide molecule (HCN) from the m/z 116 fragment.[7]

-

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. The choice of method often depends on the scale, cost of starting materials, and desired purity.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of aryl nitriles: the classical Sandmeyer reaction and modern palladium-catalyzed cyanation.

-

Sandmeyer Reaction: This traditional method involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) cyanide salt. It is a robust and well-established method.[9]

-

Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide (or triflate) with a cyanide source, catalyzed by a palladium complex.[1][10] This method often offers milder reaction conditions, higher functional group tolerance, and avoids the use of stoichiometric copper salts.[9][11] Potassium ferrocyanide, K₄[Fe(CN)₆], is often favored as a less toxic and industrially viable cyanide source.[9][12]

Experimental Protocol: Sandmeyer Reaction

This protocol describes a representative laboratory-scale synthesis starting from the corresponding aniline.

Starting Material: 4-Chloro-2-methylaniline[13][14]

Step 1: Diazotization of 4-Chloro-2-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-chloro-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any HCN), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate precisely because its functional groups can be selectively transformed into other valuable moieties.[15] It is a crucial building block for creating active pharmaceutical ingredients (APIs).[16]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in building more complex molecular scaffolds.

-

Aromatic Ring Reactivity: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Case Study: A Building Block for Pharmaceutical Agents

While direct examples for the chloro- derivative can be proprietary, the closely related 4-fluoro-2-methylbenzonitrile serves as an excellent, authoritative proxy to illustrate its utility. This fluoro-analog is a key building block in the synthesis of Trelagliptin , an antidiabetic drug used for the treatment of type II diabetes.[17] The synthesis involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a nitrogen nucleophile from a bicarbazole moiety.[17] This highlights how the 4-halo-2-methylbenzonitrile scaffold is used to construct complex APIs, with the halogen serving as a leaving group to connect different parts of the final drug molecule. This established use underscores the importance of this compound as an intermediate for analogous synthetic strategies in drug discovery.[2][18]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound presents several health hazards as defined by the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [2] |

| Skin Irritation | H315: Causes skin irritation | [2] |

| Eye Irritation | H319: Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[9] An N95 dust mask is recommended when handling the powder.[9]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage is at refrigerated temperatures (0-8°C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its molecular structure, confirmed by a suite of spectroscopic techniques, provides a robust framework for its application in complex organic synthesis. With well-defined synthetic routes and a versatile reactivity profile, it serves as a critical building block for developing new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for any scientist or researcher aiming to leverage its full potential.

References

- 1. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. ossila.com [ossila.com]

- 18. escales | Virtual tour generated by Panotour [ub.edu]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylbenzonitrile in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. This property governs everything from reaction kinetics and purification strategies to formulation development and bioavailability. 4-Chloro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Its solubility profile dictates the choice of reaction media, the efficiency of crystallization processes, and ultimately, the viability of its application in complex synthetic pathways.

This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present practical experimental methodologies for its determination, and provide a summary of expected solubility behavior. By synthesizing technical accuracy with field-proven insights, this document aims to be an authoritative resource for laboratory and process development applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 38 - 42 °C |

| Boiling Point | 239 - 241 °C |

Note: Data sourced from various chemical suppliers and databases.

The presence of a polar nitrile group (-C≡N) and a halogen (chlorine) atom on the aromatic ring suggests that this compound will exhibit a degree of polarity, influencing its interactions with various solvents.

The Theoretical Framework of Solubility: A Deeper Dive

The adage "like dissolves like" provides a simplified but effective starting point for predicting solubility. However, a more rigorous, quantitative approach is often necessary in a research and development setting. Here, we introduce the concept of Hansen Solubility Parameters (HSP) .

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion forces): Arising from temporary fluctuations in electron density.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated, with smaller distances indicating higher affinity and therefore, greater solubility.

Hansen Solubility Parameters for 4-Chlorobenzonitrile:

| Parameter | Value (MPa½) |

| δD | 19.5 |

| δP | 8.0 |

| δH | 4.1 |

Source: Hansen Solubility Parameters: A User's Handbook, Second Edition by Charles M. Hansen.[3]

By comparing these values to the HSP of various organic solvents, we can make informed predictions about the solubility of this compound.

Expected Solubility of this compound in Common Organic Solvents

Based on the principles of "like dissolves like" and the HSP of our proxy compound, we can anticipate the following solubility trends for this compound. The following table provides a qualitative and semi-quantitative expectation of solubility.

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can interact with the nitrile group of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should lead to good solubility.[1] |

| Acetone | Polar Aprotic | High | Acetone is a polar aprotic solvent that can effectively solvate the polar nitrile group.[1] |

| Ethyl Acetate | Moderately Polar | Moderate to High | Ethyl acetate's ester group provides some polarity, making it a reasonably good solvent. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. |

| Hexane | Nonpolar | Low | As a nonpolar aliphatic hydrocarbon, hexane is not expected to be a good solvent for the relatively polar this compound. |

Note: This table is based on theoretical principles and data from a proxy compound. Experimental verification is crucial.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following is a detailed, self-validating methodology for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

-

Factors Influencing Solubility: A Deeper Analysis

Several factors can significantly influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for each solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. Polar solvents will generally be more effective at dissolving this compound due to its polar nitrile group.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to accurately assess and utilize the solubility data of this important chemical intermediate. The provided framework emphasizes scientific integrity and a logical, causality-driven approach to experimental design, ensuring the generation of reliable and reproducible results.

References

biological activity of 4-Chloro-2-methylbenzonitrile

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted benzonitrile that has garnered significant attention as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] While its primary role to date has been as a foundational scaffold in the development of pharmaceuticals and agrochemicals, its intrinsic biological activity remains largely unexplored.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. It further delves into a proposed strategic workflow for the systematic evaluation of its biological activity, offering researchers, scientists, and drug development professionals a roadmap for investigating its potential as a bioactive agent. This guide is designed to be a practical resource, providing not only the theoretical basis for such an investigation but also detailed, field-proven experimental protocols.

Introduction: The Enigmatic Profile of this compound

This compound, with the chemical formula C₈H₆ClN, is an off-white crystalline powder at room temperature.[2][3] Its chemical structure, featuring a nitrile group and chlorine and methyl substituents on a benzene ring, imparts a unique reactivity profile that has made it a valuable building block in organic synthesis.[4] This compound is a key intermediate in the production of anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.[1][3] Despite its widespread use in the synthesis of bioactive compounds, the direct biological effects of this compound itself are not well-documented in publicly available literature. This guide, therefore, serves a dual purpose: to summarize the known applications of this compound that hint at its potential bioactivity and to provide a robust experimental framework for its comprehensive biological characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation of its biological activity. These properties influence its solubility, stability, and bioavailability, all of which are critical factors in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | PubChem[5], Sigma-Aldrich |

| Molecular Weight | 151.59 g/mol | PubChem[5], Sigma-Aldrich |

| CAS Number | 50712-68-0 | PubChem[5], Sigma-Aldrich |

| Appearance | Off-white to pale brown solid/powder | Chem-Impex[3], MySkinRecipes[6] |

| Melting Point | 55-61 °C | Chem-Impex[3], MySkinRecipes[6] |

| Boiling Point | 85-86 °C at 3 mmHg | MySkinRecipes[6] |

| Purity | ≥97% | Chem-Impex[3], Research Scientific[7] |

A Strategic Approach to Unveiling Biological Activity: An Experimental Workflow

Given the limited direct data on the , a systematic, multi-tiered screening approach is proposed. This workflow is designed to efficiently progress from broad, high-throughput screening to more specific, mechanistic studies.

Caption: A proposed hierarchical workflow for the systematic evaluation of the .

Foundational Screening: Cytotoxicity Assays

The initial step in characterizing the biological activity of any compound is to assess its effect on cell viability.[8] Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell damage or death and are crucial for determining appropriate concentration ranges for subsequent, more specific assays.[8][9]

Rationale for Cytotoxicity Screening

A broad-spectrum cytotoxicity screen against a panel of both cancerous and non-cancerous cell lines can provide initial insights into the compound's potential as an anti-cancer agent or its general toxicity profile. The choice of cell lines should be guided by the known applications of the derivatives of this compound (e.g., including inflammatory cell lines).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Probing Mechanistic Pathways: Enzyme Inhibition and Receptor Binding Assays

Following the initial cytotoxicity screening, more targeted assays can be employed to investigate the specific molecular interactions of this compound. The nitrile functional group, in particular, is known to act as an electrophilic "warhead" in some enzyme inhibitors, forming reversible or irreversible covalent bonds with active site residues.[11]

Enzyme Inhibition Assays

Given that derivatives of this compound are used in the development of anti-inflammatory drugs, a logical next step is to screen for activity against enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2). Furthermore, the nitrile moiety is present in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and various cathepsins.[11][12]

Protocol Outline for a Generic Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and this compound at various concentrations in an appropriate buffer.

-

Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with the test compound for a defined period to allow for binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the formation of the product over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).[13]

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value.

Receptor Binding Assays

To explore the broader pharmacological profile of this compound, receptor binding assays can be performed. These assays quantify the affinity of a compound for a specific receptor.[14][15] A panel of common drug targets, such as G-protein coupled receptors (GPCRs) and nuclear receptors, would provide a comprehensive overview of potential off-target effects or novel therapeutic activities.

Principle of Competitive Binding Assays:

These assays measure the ability of a test compound to displace a labeled ligand (typically radiolabeled or fluorescently labeled) from its receptor.[14][16][17] The amount of labeled ligand that is displaced is proportional to the affinity of the test compound for the receptor.

General Protocol for a Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a multi-well filter plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Concluding Remarks and Future Directions

While this compound is well-established as a crucial synthetic intermediate, its own biological activity represents a significant knowledge gap. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate its potential as a bioactive compound. The proposed workflow, from broad cytotoxicity screening to specific enzyme and receptor binding assays, ensures a comprehensive evaluation. The insights gained from such studies could not only reveal novel therapeutic applications for this readily available chemical but also provide a deeper understanding of the structure-activity relationships of its many derivatives. The nitrile group, in particular, warrants close investigation as a potential pharmacophore. The journey to fully characterize the is an exciting prospect that could unlock new avenues in drug discovery and development.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Selection and screening for enzymes of nitrile metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. benchchem.com [benchchem.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzonitrile

Introduction: The Synthetic Potential and Inherent Risks of 4-Chloro-2-methylbenzonitrile

This compound is a versatile intermediate compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a chlorinated aromatic ring and a nitrile group, makes it a valuable building block in the synthesis of a wide range of complex organic molecules, including anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1][2] This off-white crystalline powder, with a melting point between 57-61°C, serves as a crucial component in advancing chemical research and product development.[2][3]

However, the same reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. We will delve into the causality behind recommended safety procedures, offering a self-validating system of protocols grounded in authoritative data.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

1.1 GHS Classification and Associated Hazards

This compound is classified with the following primary hazards[4]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Serious Eye Irritation: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

The nitrile functional group (-C≡N) is a key contributor to the toxicological profile of this compound. In vivo, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While not all nitriles are equally toxic, this potential metabolic pathway underscores the importance of preventing exposure.

Table 1: GHS Hazard Profile for this compound

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[4] |

1.2 Physical and Chemical Properties Influencing Safety

| Property | Value | Implication for Handling |

| Molecular Formula | C₈H₆ClN[4] | |

| Molecular Weight | 151.59 g/mol [4] | |

| Appearance | Off-white crystalline powder[1][2] | Airborne dust can be an inhalation hazard. |

| Melting Point | 57-61 °C[3] | Solid at room temperature, reducing vapor inhalation risk compared to a liquid. |

| Solubility | Insoluble in water[5] | Spills will not be diluted by water; appropriate absorbents are necessary. |

| Flash Point | Not applicable[3] | Considered non-flammable. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls are the first and most effective line of defense, followed by the diligent use of appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls: The Primary Barrier

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound solid or solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to prevent the inhalation of airborne dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity to the workstation is critical for immediate response in case of accidental contact.[6][7]

2.2 Personal Protective Equipment: The Last Line of Defense

The selection of PPE is not a matter of preference but a requirement dictated by the hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.[9]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[10] For prolonged handling or immersion, consult glove manufacturer compatibility charts.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: In situations where dust or aerosols may be generated outside of a fume hood (a scenario to be avoided), a NIOSH-approved N95 respirator or higher is required.[3][11]

Caption: Logical relationship between chemical hazards and required PPE.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow minimizes the potential for error and exposure.

3.1 Preparation and Weighing

-

Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

-

Pre-use Inspection: Before starting, ensure the fume hood is operational, and all necessary PPE is available and in good condition.

-

Weighing: Weigh the solid compound on a tared weigh boat or glassine paper within the fume hood. Avoid creating dust clouds.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel. Use a powder funnel to minimize spills.

3.2 Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Container: Keep the container tightly closed to prevent the absorption of moisture and potential contamination.[6]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12] A designated cabinet for toxic solids is recommended.

-

Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and any other relevant warnings.

Caption: Step-by-step workflow for the safe handling of this compound.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.